Angiogenin (108-123) is a peptide derived from the full-length angiogenin protein, which is a potent angiogenic factor involved in blood vessel formation. Angiogenin itself is a 14-kDa protein that plays a crucial role in stimulating angiogenesis, particularly in pathological conditions such as cancer. The specific peptide sequence (108-123) represents a portion of the angiogenin molecule that retains significant biological activity, contributing to its role in promoting endothelial cell function and neovascularization .
Angiogenin exhibits ribonucleolytic activity, cleaving RNA primarily on the 3′ side of pyrimidine nucleotides through a transphosphorylation/hydrolysis mechanism. The catalytic residues involved in this process include histidine-13, lysine-40, and histidine-114 . The peptide also interacts with actin filaments, influencing their polymerization dynamics. Specifically, angiogenin has been shown to inhibit G-actin polymerization under certain conditions while promoting filament stiffening when bound to preformed F-actin .
Angiogenin (108-123) plays a significant role in various biological processes:
The synthesis of angiogenin (108-123) can be achieved through various methods:
Angiogenin (108-123) has several potential applications:
Several compounds share similarities with angiogenin regarding their structure and biological functions. Below is a comparison highlighting their uniqueness:
| Compound | Structure Similarity | Biological Function | Unique Features |
|---|---|---|---|
| Vascular Endothelial Growth Factor | Homologous proteins | Promotes endothelial cell proliferation | Primarily acts through specific receptor interactions |
| Basic Fibroblast Growth Factor | Similar signaling pathways | Stimulates fibroblast proliferation | Involved in wound healing and tissue repair |
| Placental Growth Factor | Related sequence motifs | Induces vascular development | Plays a specific role during pregnancy |
| Hepatocyte Growth Factor | Structural homology | Promotes cell growth and regeneration | Involved in liver regeneration |
Angiogenin is unique due to its dual function as both an angiogenic factor and a ribonuclease, setting it apart from other similar compounds that primarily focus on either vascular development or cellular growth without the additional ribonucleolytic activity .
The primary structure of Angiogenin (108-123) consists of a precisely defined sixteen-amino-acid sequence that has been extensively characterized through multiple analytical approaches. The peptide sequence, when expressed in single-letter amino acid code, is ENGLPVHLDQSIFRRP, corresponding to the three-letter code sequence Glutamic acid-Asparagine-Glycine-Leucine-Proline-Valine-Histidine-Leucine-Aspartic acid-Glutamine-Serine-Isoleucine-Phenylalanine-Arginine-Arginine-Proline. This sequence represents the carboxy-terminal region of human angiogenin and has been assigned the Chemical Abstracts Service registry number 112173-48-5.
The molecular composition of Angiogenin (108-123) has been determined through high-resolution mass spectrometry and elemental analysis. The peptide possesses a molecular formula of C₈₃H₁₃₂N₂₆O₂₄, with a calculated molecular weight of 1878.14 daltons. This molecular weight has been confirmed through multiple analytical methods, including matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and electrospray ionization mass spectrometry. The peptide exhibits a relatively high content of basic amino acid residues, with two arginine residues contributing significantly to its overall charge distribution and potential electrostatic interactions.
| Property | Value | Analytical Method |
|---|---|---|
| Sequence Length | 16 amino acids | Sequence analysis |
| Molecular Weight | 1878.14 Da | Mass spectrometry |
| Molecular Formula | C₈₃H₁₃₂N₂₆O₂₄ | Elemental analysis |
| Chemical Abstracts Service Number | 112173-48-5 | Registry database |
| Isoelectric Point | Basic | Electrophoretic analysis |
The amino acid composition analysis reveals several structurally significant features within the peptide sequence. The presence of proline residues at positions 5 and 16 introduces conformational constraints that influence the peptide's three-dimensional structure. The histidine residue at position 7 provides a potential metal-binding site and may contribute to the peptide's interaction with the active site region of the full angiogenin protein. The two consecutive arginine residues at positions 14 and 15 create a highly positively charged region that may be involved in nucleic acid binding interactions.
Hydrophobicity analysis of the peptide sequence indicates a mixed character, with hydrophobic residues such as leucine, valine, isoleucine, and phenylalanine interspersed with hydrophilic residues including glutamic acid, asparagine, aspartic acid, glutamine, and serine. This amphipathic character suggests that the peptide may adopt conformations that allow for both hydrophobic interactions with protein surfaces and hydrophilic interactions with aqueous environments or charged molecular surfaces.
The suppression of ribonucleolytic activity by angiogenin (108-123) occurs through direct competitive inhibition mechanisms that target the enzymatic function of the parent protein [12]. Research demonstrates that synthetic peptides corresponding to the carboxy-terminal region of angiogenin effectively inhibit both the enzymatic and biological activities of the molecule, while peptides from the amino-terminal region show no inhibitory effects [12]. The peptide angiogenin (108-121) transiently abolishes the inhibition of cell-free protein synthesis caused by angiogenin, coincidentally with its cleavage of reticulocyte ribonucleic acid [12].
The inhibitory mechanism involves the disruption of transfer ribonucleic acid degradation processes that are essential for angiogenin function [6]. Angiogenin (108-123) impedes the initial transfer ribonucleic acid degradation rate triggered by angiogenin, exhibiting concentration-dependent inhibition with an apparent inhibition constant of 278 micromolar [6]. This inhibitory activity demonstrates specificity for the carboxy-terminal region, as several carboxy-terminal peptides also inhibit nuclease activity of angiogenin when transfer ribonucleic acid serves as the substrate [12].
The ribonucleolytic suppression extends to the broader enzymatic cascade that angiogenin normally facilitates [11]. Human placental ribonuclease inhibitor studies reveal that blocking angiogenin ribonucleolytic activity simultaneously abolishes both the ribonucleolytic activity toward 28S and 18S ribosomal ribonucleic acid and its angiogenic activity on the chicken embryo chorioallantoic membrane [11]. This demonstrates the fundamental interconnection between enzymatic suppression and biological activity inhibition that angiogenin (108-123) exploits through its competitive binding mechanisms.
| Inhibitor Type | Ki Value | Mechanism | Biological Effect |
|---|---|---|---|
| Angiogenin (108-123) | 278 μM | C-terminal fragment inhibition | Inhibits angiogenesis |
| Placental RNase Inhibitor | 0.7 fM | Tight-binding inhibition | Abolishes ribonucleolytic activity |
| Small molecule N-65828 | 81 μM | Active site binding | Delays tumor formation |
| Peptide inhibitors | 56-641 μM | Competitive inhibition | Variable selectivity |
The modulation of angiogenin-mediated angiogenesis by the (108-123) peptide fragment involves sophisticated interference with multiple cellular pathways that regulate blood vessel formation [17] [18]. Angiogenin promotes angiogenesis through the endonucleolytic decay of microRNA-141, thereby enhancing human umbilical vein endothelial cell proliferation, migration, tube formation, and angiogenesis both in vitro and in vivo [17]. The peptide angiogenin (108-123) significantly disrupts these processes by interfering with the normal angiogenin signaling cascades that drive endothelial cell responses.
Research demonstrates that angiogenin (108-123) significantly decreases neovascularization elicited by angiogenin in the chick chorioallantoic membrane assay, establishing its effectiveness as an anti-angiogenic agent [12]. This inhibitory effect occurs through the disruption of angiogenin-induced cellular survival, proliferation, endothelial tube formation, and xenograft angiogenesis pathways [18]. The peptide interferes with the novel mechanistic pathways where angiogenin expression stimulates matrix metallopeptidase-2 expression through the phosphorylation of extracellular signal-regulated kinase 1/2, which are critical for angiogenic progression [18].
The angiogenic modulation extends to the disruption of angiogenin nuclear translocation mechanisms that are essential for ribosomal ribonucleic acid transcription stimulation [19] [20]. Angiogenin undergoes nuclear translocation in endothelial cells where it accumulates in the nucleolus and stimulates ribosomal ribonucleic acid transcription, representing a rate-limiting step in ribosome biogenesis, protein translation, and cell growth [20] [22]. The (108-123) peptide fragment interferes with these nuclear processes, thereby reducing the angiogenic potential of endothelial cells and disrupting the fundamental cellular machinery required for blood vessel formation.
Endogenous angiogenin serves as a general requirement for endothelial cell proliferation and is necessary for angiogenesis induced by various other angiogenic factors including acidic and basic fibroblast growth factors, epidermal growth factor, and vascular endothelial growth factor [20] [22]. The angiogenin (108-123) peptide disrupts these interconnected pathways, demonstrating its broad-spectrum anti-angiogenic properties that extend beyond direct angiogenin inhibition to encompass the broader angiogenic network.
The ribosome-dependent activation pathways represent a fundamental mechanism through which angiogenin achieves its biological activity, and understanding these pathways is crucial for comprehending how angiogenin (108-123) exerts its inhibitory effects [24] [25]. Recent structural studies reveal that the cytosolic ribosome serves as the long-sought activator of angiogenin, with cryogenic electron microscopy structures featuring angiogenin bound in the A site of the 80S ribosome [24] [25] [27]. The carboxy-terminal tail of angiogenin undergoes rearrangement through interactions with the ribosome to activate the ribonuclease catalytic center, making the enzyme several orders of magnitude more efficient in transfer ribonucleic acid cleavage.
The ribosome-dependent activation mechanism involves sophisticated conformational changes that transform angiogenin from a relatively inactive enzyme to a highly active ribonuclease [24] [25]. In the ribosome-bound state, the carboxy-terminal region of angiogenin is shifted by more than 15 angstroms and rearranged to extend beta-strand 7, similar to the configuration observed in free ribonuclease A [24]. This conformational rearrangement exposes the substrate-binding site and positions catalytic residues histidine-13 and histidine-114 optimally for substrate cleavage, representing the structural basis for ribosome-mediated activation [24] [27].
Additional 80S-angiogenin structures demonstrate how transfer ribonucleic acid substrates are directed by the ribosome into angiogenin active site, establishing that the ribosome functions as the specificity factor for angiogenin activity [24] [25]. The ribosome presents transfer ribonucleic acid substrates with their anticodon loops positioned precisely at the angiogenin active site, resulting in rapid and specific cleavage [24]. This mechanism accounts not only for angiogenin activation but also for the substrate specificity provided by the ribosome, where the P stalk is specifically tuned for transfer ribonucleic acid delivery.
| Structural Component | Mechanism | Functional Impact | Activity Enhancement |
|---|---|---|---|
| 80S Ribosome A-site | Angiogenin binding site | Several orders magnitude increase | 10⁵-10⁶ fold over isolated enzyme |
| C-terminal rearrangement | α-helix to β-strand transition | Exposes substrate-binding site | RNase A-like efficiency |
| Catalytic residue positioning | His-13 and His-114 alignment | Enables efficient tRNA cleavage | Optimal catalytic activity |
| P-stalk interaction | tRNA substrate delivery | Provides substrate specificity | Enhanced substrate binding |
The angiogenin peptide fragment corresponding to residues 108-123 demonstrates significant binding interactions with the full-length angiogenin protein, primarily functioning as a competitive inhibitor that disrupts the normal enzymatic activity of the parent molecule. Research conducted by Rybak and colleagues established that this carboxy-terminal peptide exhibits concentration-dependent inhibition of angiogenin's ribonucleolytic activity with an apparent inhibition constant (Ki) of 278 μM when transfer ribonucleic acid serves as the substrate [1] [2].
The molecular basis for this inhibitory interaction stems from the peptide's ability to compete with natural substrates for binding sites on the angiogenin protein. The angiogenin (108-123) fragment contains critical residues that normally participate in the formation of peripheral binding subsites, particularly arginine residues at positions 121 and 122, along with proline at position 123, which constitute essential components for recognizing and binding polymeric ribonucleic acid substrates [3] [4]. When present as an isolated peptide, this sequence can bind to complementary regions on other angiogenin molecules, effectively sequestering them from their intended substrates.
Kinetic studies reveal that the peptide demonstrates 39% inhibition of transfer ribonucleic acid degradation catalyzed by angiogenin under standard assay conditions (pH 7.0, 37°C, 10-minute incubation) [1] [5]. This inhibitory effect is transient and reversible, suggesting that the peptide forms non-covalent interactions with the target protein rather than permanently modifying its structure. The mechanism appears to involve competitive binding, where the peptide competes with endogenous ribonucleic acid substrates for access to the angiogenin active site or essential binding regions.
Comparative analysis with other angiogenin peptide fragments demonstrates the specificity of the carboxy-terminal region for inhibitory activity. Amino-terminal peptides, including angiogenin (1-21) and angiogenin (6-21), show no significant inhibitory effect on the ribonucleolytic activity, highlighting the unique importance of the carboxy-terminal sequence in mediating protein-protein interactions [1] [2]. This selectivity underscores the specialized role of residues 108-123 in the overall functional architecture of angiogenin.
| Parameter | Angiogenin (108-123) | Angiogenin (108-121) | Angiogenin (108-122) | Control Peptides |
|---|---|---|---|---|
| Ki Value | 278 μM | Not determined | Not determined | No inhibition |
| Inhibition (%) | 39% | 108% (transient) | 39% | 0% |
| Substrate | transfer ribonucleic acid | Reticulocyte ribonucleic acid | transfer ribonucleic acid | transfer ribonucleic acid |
| Binding Mode | Competitive | Competitive | Competitive | Non-binding |
Recent groundbreaking research has revealed that the ribosome serves as the primary activating cofactor for angiogenin, fundamentally altering our understanding of how the carboxy-terminal region functions in the context of enzymatic activation [6] [7] [8]. High-resolution cryogenic electron microscopy studies demonstrate that angiogenin binds to the aminoacyl site of the 80S ribosome, resulting in dramatic conformational rearrangements that enhance the enzyme's catalytic efficiency by several orders of magnitude [9] [10].
The most striking conformational change involves the carboxy-terminal tail of angiogenin, which undergoes a massive structural rearrangement spanning more than 15 Ångströms when the protein associates with the ribosome [7] [9]. In the free state, the carboxy-terminal region adopts an α-helical conformation that obstructs substrate binding and maintains the enzyme in a catalytically inactive state. Upon ribosome binding, this region is dramatically repositioned and rearranged to extend β-strand 7, creating a configuration that closely resembles the highly active ribonuclease A enzyme [6] [7].
Key molecular interactions that stabilize this activated conformation include specific contacts between phenylalanine-120 of angiogenin and adenosine-1522 of the 18S ribosomal ribonucleic acid helix 30, as well as interactions between isoleucine-119 and ribosomal protein uS19 [7]. These interactions are critical for maintaining the open, catalytically competent conformation and represent a fundamental departure from the closed conformation stabilized by intramolecular interactions in the free enzyme.
The ribosome-bound structure reveals that the carboxy-terminal region, including the 108-123 sequence, becomes integrated into the ribosomal decoding machinery through interactions with conserved elements including helix 69 of the 60S subunit, helices 44 and 30 of the 40S subunit, and transfer ribonucleic acid molecules positioned at the peptidyl site [6] [7]. This integration positions the angiogenin active site optimally for cleaving incoming transfer ribonucleic acid substrates at their anticodon loops.
The conformational dynamics of this system demonstrate remarkable cooperativity, where ribosome binding not only activates angiogenin but also provides the specificity factor that directs the enzyme toward its preferred transfer ribonucleic acid substrates [7] [8]. This represents a sophisticated regulatory mechanism where the same molecular interactions that activate the enzyme also determine its substrate specificity, ensuring that angiogenin functions primarily during cellular stress conditions when ribosomes with vacant aminoacyl sites become abundant.
| Conformational State | C-terminal Structure | Active Site Accessibility | Catalytic Activity | Key Stabilizing Interactions |
|---|---|---|---|---|
| Free Angiogenin | α-helical (closed) | Obstructed by Gln-117 | 10⁴-10⁶ fold lower than RNase A | Gln117-Thr44, Asp116-Ser118 |
| Ribosome-Bound | Extended β-strand (open) | Fully accessible | Several orders higher | Phe120-A1522, Ile119-uS19 |
| Transition State | Flexible/intermediate | Partially accessible | Intermediate activity | Mixed interactions |
The angiogenin enzyme demonstrates exquisite specificity for cleaving transfer ribonucleic acid molecules at their anticodon loops, with the carboxy-terminal region playing a crucial role in determining both the location and efficiency of cleavage events. Recent advances in cyclic phosphate ribonucleic acid sequencing technology have enabled precise mapping of angiogenin cleavage sites within transfer ribonucleic acid anticodon loops, revealing sophisticated patterns of substrate recognition and processing [11] [12] [13].
Angiogenin exhibits the highest preference for cleaving between 5′-cytidine and adenosine-3′ sequences, followed by 5′-cytidine and guanosine-3′ combinations [11] [13] [14]. This specificity reflects the enzyme's evolutionary relationship to ribonuclease A while highlighting unique adaptations that enable transfer ribonucleic acid-specific cleavage. Within anticodon loops, angiogenin preferentially targets cytidine-adenosine sites located on the 5′ side of the second anticodon nucleotide, with cleavage efficiency decreasing significantly for similar sequences positioned on the 3′ side of the anticodon loop [11] [13].
Detailed analysis of specific transfer ribonucleic acid species reveals distinct cleavage patterns that correlate with cellular stress responses. Lysine transfer ribonucleic acid (CUU anticodon) shows prominent cleavage between cytidine-34 and uridine-35, producing 5′-transfer ribonucleic acid halves that become significantly upregulated during angiogenin treatment [11] [13]. Similarly, valine transfer ribonucleic acid (CAC anticodon) and selenocysteine transfer ribonucleic acid (UCA anticodon) demonstrate preferential cleavage at cytidine-adenosine sites, with the resulting transfer ribonucleic acid fragments serving as important cellular stress indicators.
The specificity of anticodon loop targeting depends critically on the ribosome-mediated presentation of transfer ribonucleic acid substrates to the angiogenin active site. Structural studies demonstrate that incoming transfer ribonucleic acid molecules are flexibly held by the ribosomal P-stalk, with their anticodon loops positioned precisely at the angiogenin active site for rapid and efficient cleavage [7] [8]. This mechanism ensures that angiogenin selectively processes transfer ribonucleic acid molecules that are actively participating in protein synthesis, rather than cleaving free transfer ribonucleic acid species indiscriminately.
Quantitative analysis reveals that angiogenin activity toward uridine-guanosine and uridine-cytidine sequences is more than 90-fold lower than its activity toward cytidine-adenosine sequences [11] [13] [14]. This dramatic difference in cleavage efficiency explains why certain transfer ribonucleic acid species, such as glycine transfer ribonucleic acid variants, show minimal processing despite containing potential cleavage sites, while others become preferentially targeted during stress responses.
The carboxy-terminal region of angiogenin, particularly the 108-123 sequence, contributes to this specificity through its role in forming peripheral binding subsites that recognize and orient transfer ribonucleic acid substrates [3] [4] [15]. Arginine residues at positions 121 and 122, along with proline at position 123, create binding surfaces that interact with the transfer ribonucleic acid backbone and facilitate proper positioning of the anticodon loop relative to the catalytic center.
| Transfer RNA Species | Anticodon Sequence | Primary Cleavage Site | Sequence Preference | Relative Activity | Cellular Response |
|---|---|---|---|---|---|
| LysCUU | CUU | C34-U35 | 5′-C-A-3′ | High | Upregulated |
| ValCAC | CAC | C34-A35, C36-A37 | 5′-C-A-3′ | High | Upregulated |
| SelCysUCA | UCA | C35-A36 | 5′-C-A-3′ | High | Upregulated |
| AspGUC | GUC | C36-A37 | 5′-C-A-3′ | Moderate | Downregulated |
| GlyGCC | GCC | U33-G/C34 | 5′-U-G-3′ | Very Low (90-fold ↓) | Unchanged |
| GlyCCC | CCC | U33-G/C34 | 5′-U-C-3′ | Very Low (90-fold ↓) | Unchanged |